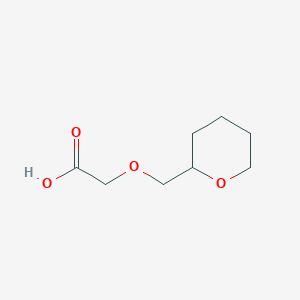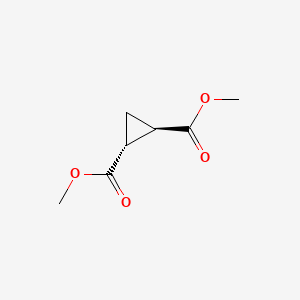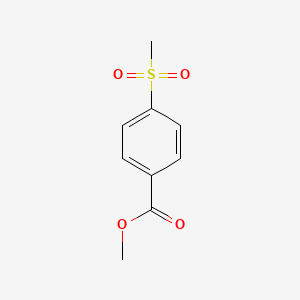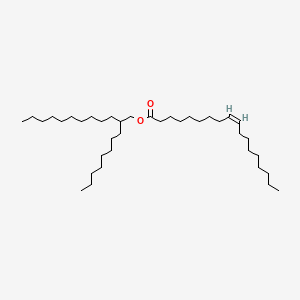
(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid
Übersicht
Beschreibung
(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid, or THPMA, is a derivative of the carboxylic acid family. It is a four-carbon molecule that is composed of two hydrogen atoms, two oxygen atoms, one carbon atom, and one methyl group. THPMA is known to be an important intermediate in the synthesis of many natural compounds and pharmaceuticals, and has been the subject of much scientific research over the years. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid involves the protection of the carboxylic acid group followed by the formation of the tetrahydro-2H-pyran-2-ylmethanol intermediate. This intermediate is then oxidized to form the desired product.
Starting Materials
Acetic acid, Methanol, Tetrahydro-2H-pyran, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Sodium borohydride (NaBH4), Sodium chlorite (NaClO2), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Diethyl ether, Ethyl acetate, Wate
Reaction
Step 1: Protection of the carboxylic acid group by reacting acetic acid with methanol in the presence of DCC and DMAP to form methyl acetate., Step 2: Reaction of tetrahydro-2H-pyran with methyl acetate in the presence of NaBH4 to form tetrahydro-2H-pyran-2-ylmethanol., Step 3: Oxidation of tetrahydro-2H-pyran-2-ylmethanol with NaClO2 and NaOH to form (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid., Step 4: Purification of the product by extraction with diethyl ether and washing with water, followed by evaporation of the solvent to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
THPMA has been the subject of much scientific research over the years, and has a wide range of applications. For example, it has been used in the synthesis of various natural compounds, such as terpenes and steroids. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. Additionally, THPMA has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of THPMA is not fully understood. However, it is believed to involve the formation of a carbanion, which is an anion that is formed when an organic halide reacts with a metal. This carbanion can then be used to form a variety of organic compounds, including THPMA.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of THPMA are not well understood. However, it has been shown to have some anti-inflammatory and antioxidant properties. Additionally, it has been shown to have some anti-fungal and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
THPMA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be produced in a variety of ways. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it is also very sensitive to light and air, and can be easily damaged if not stored properly. Additionally, it can be toxic if handled improperly.
Zukünftige Richtungen
There are a number of potential future directions for THPMA research. One potential direction is to further explore its anti-inflammatory and antioxidant properties, as well as its potential uses in the synthesis of pharmaceuticals. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the synthesis of dyes and pigments, as well as its potential uses in the synthesis of polymers. Finally, further research could be done on its potential toxicity and how to properly handle it in lab experiments.
Eigenschaften
IUPAC Name |
2-(oxan-2-ylmethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-8(10)6-11-5-7-3-1-2-4-12-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQDMQIHHQMTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424406 | |
| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid | |
CAS RN |
876716-61-9 | |
| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(oxan-2-yl)methoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)




![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)


